![molecular formula C11H12ClN3O2 B3248936 2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate CAS No. 190771-58-5](/img/structure/B3248936.png)
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate
Overview
Description
The compound “2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate” is a derivative of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . This core structure is an important pharmaceutical intermediate and is widely used in the synthesis of many pharmaceutical intermediates .
Synthesis Analysis
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis involves a seven-step process starting from dimethyl malonate, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its pyrrolo[2,3-d]pyrimidine core. This core is a common feature in several Janus kinase (JAK) inhibitors . The reactivity of this compound can be further influenced by the presence of the chloro and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility can be determined using various solvents .Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, compounds with a similar pyrrolo[2,3-d]pyrimidine core are known to inhibit the activity of one or more of the JAK family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .
Future Directions
Given the importance of the pyrrolo[2,3-d]pyrimidine core in pharmaceuticals, especially in JAK inhibitors , there is considerable interest in the synthesis and evaluation of its derivatives. Future research could focus on optimizing the synthesis process, exploring its reactivity, and investigating its potential applications in the treatment of various diseases .
properties
IUPAC Name |
2-(4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-7(16)17-4-3-8-5-15(2)11-9(8)10(12)13-6-14-11/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYYXKGWONGQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CN(C2=C1C(=NC=N2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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